N-[1-(2,5-dimethoxyphenyl)ethyl]-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes an isoxazolo[5,4-b]pyridine core, substituted with various functional groups such as methoxyphenyl, pyrazolyl, and carboxamide. The presence of these groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazolo[5,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the isoxazolo[5,4-b]pyridine ring.
Introduction of the Pyrazolyl Group: The pyrazolyl group is introduced through a substitution reaction, where a suitable pyrazole derivative reacts with the isoxazolo[5,4-b]pyridine intermediate.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction, using 2,5-dimethoxybenzene as the starting material.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction, using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic route to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazolyl and isoxazolo[5,4-b]pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include quinone derivatives, amines, and various substituted heterocycles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N~4~-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N4-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.
Modulate Receptor Activity: The compound can interact with specific receptors on the cell surface, modulating their activity and influencing cellular signaling pathways.
Induce Apoptosis: In cancer cells, the compound can induce apoptosis (programmed cell death) by activating specific apoptotic pathways.
Comparison with Similar Compounds
N~4~-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Indole Derivatives: These compounds also possess a heterocyclic core and exhibit diverse biological activities.
Pyrazole Derivatives: Similar to the compound , pyrazole derivatives are known for their wide range of pharmacological effects.
Acetamide Derivatives: These compounds share the carboxamide functional group and are studied for their various chemical and biological properties.
The uniqueness of N4-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and the resulting chemical and biological properties, which make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C22H23N5O4 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
N-[1-(2,5-dimethoxyphenyl)ethyl]-3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H23N5O4/c1-12(16-8-15(29-4)6-7-19(16)30-5)24-21(28)17-9-18(14-10-23-27(3)11-14)25-22-20(17)13(2)26-31-22/h6-12H,1-5H3,(H,24,28) |
InChI Key |
FYCQJTVIDFDQEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NC(C)C4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.